molecular formula C10H22Cl2N2 B11871277 1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride

1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride

Katalognummer: B11871277
Molekulargewicht: 241.20 g/mol
InChI-Schlüssel: ZOLUKYOPRUOUAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. Common synthetic routes include:

    Cyclization Reactions: Starting from linear precursors, cyclization reactions are employed to form the spirocyclic core.

    Amine Introduction:

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and amine introduction processes, optimized for yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified using different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary amines, alkyl halides.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms with modified hydrogen content.

    Substitution Products: Various substituted amines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine
  • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Comparison: 1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride stands out due to its unique spirocyclic structure and the presence of the amine group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers unique binding properties and synthetic versatility, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H22Cl2N2

Molekulargewicht

241.20 g/mol

IUPAC-Name

1-methyl-1-azaspiro[4.5]decan-8-amine;dihydrochloride

InChI

InChI=1S/C10H20N2.2ClH/c1-12-8-2-5-10(12)6-3-9(11)4-7-10;;/h9H,2-8,11H2,1H3;2*1H

InChI-Schlüssel

ZOLUKYOPRUOUAA-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC12CCC(CC2)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.